molecular formula C18H14O6 B3084895 boeravinone A CAS No. 114567-33-8

boeravinone A

Cat. No.: B3084895
CAS No.: 114567-33-8
M. Wt: 326.3 g/mol
InChI Key: TXTGITRXQUOAJM-UHFFFAOYSA-N
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Description

Boeravinone A is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhaavia diffusaThis compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Mechanism of Action

Target of Action

Boeravinone A, like its analog Boeravinone B, is believed to primarily target the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances, including antibiotics, out of bacterial cells, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .

Mode of Action

This compound is likely to interact with its targets by inhibiting their function. For instance, Boeravinone B has been shown to reduce the efflux of ethidium bromide, a substrate of the NorA efflux pump, thereby increasing its accumulation inside the bacterial cells . This suggests that this compound may also act as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing their efficacy .

Biochemical Pathways

By inhibiting efflux pumps like NorA and P-gp, this compound could potentially disrupt the normal functioning of these pathways, leading to an accumulation of certain substances within the cells .

Pharmacokinetics

Given its potential role as a p-gp inhibitor, it may influence the bioavailability of other drugs by reducing their efflux from cells .

Result of Action

The inhibition of efflux pumps by this compound could lead to an increased intracellular concentration of certain substances, including antibiotics. This could enhance the efficacy of these substances by allowing them to reach their targets more effectively . Moreover, this compound might also inhibit biofilm formation, thereby preventing bacterial entry into macrophages .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the extraction process of Boeravinone B from Boerhavia diffusa roots was found to be optimized at specific temperatures, times, and solvent concentrations . Similar factors might also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boeravinone A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Boerhaavia diffusa using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Boerhaavia diffusa roots. The extraction process is optimized to maximize yield, often using a combination of solvents and specific extraction conditions such as temperature and time .

Chemical Reactions Analysis

Types of Reactions

Boeravinone A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Exhibits significant antioxidant and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Demonstrates hepatoprotective effects, making it a potential candidate for liver-related treatments.

    Industry: Used in the development of natural health products and supplements

Comparison with Similar Compounds

Properties

IUPAC Name

9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTGITRXQUOAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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